molecular formula C5H10NNaO5 B14119949 Monosodium gluta-mate monohydrate

Monosodium gluta-mate monohydrate

Cat. No.: B14119949
M. Wt: 187.13 g/mol
InChI Key: GJBHGUUFMNITCI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Monosodium glutamate monohydrate is a sodium salt of glutamic acid, an amino acid found naturally in various foods such as tomatoes and cheese. It is commonly used as a flavor enhancer in the food industry due to its ability to intensify the savory taste of foods. The compound is typically available as a white, odorless, crystalline powder .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monosodium glutamate monohydrate can be synthesized through several methods:

Industrial Production Methods: The majority of monosodium glutamate monohydrate production is done through bacterial fermentation. The process involves fermenting carbohydrates like glucose with bacteria, followed by purification and crystallization to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Monosodium glutamate monohydrate exerts its effects by dissociating into sodium and glutamate ions in the mouth. The glutamate ions bind to specific receptors, eliciting an umami or savory flavor sensation. In the stomach, glutamate receptors activate the vagus nerve, further enhancing the flavor experience . Additionally, glutamate acts as a neurotransmitter in the brain, playing a crucial role in synaptic transmission .

Comparison with Similar Compounds

Monosodium glutamate monohydrate is unique among its similar compounds due to its high solubility in water and its ability to enhance savory flavors. Similar compounds include:

Monosodium glutamate monohydrate stands out due to its widespread use and effectiveness in enhancing the umami taste in various foods.

Properties

Molecular Formula

C5H10NNaO5

Molecular Weight

187.13 g/mol

IUPAC Name

sodium;2-amino-5-hydroxy-5-oxopentanoate;hydrate

InChI

InChI=1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/q;+1;/p-1

InChI Key

GJBHGUUFMNITCI-UHFFFAOYSA-M

Canonical SMILES

C(CC(=O)O)C(C(=O)[O-])N.O.[Na+]

Origin of Product

United States

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